molecular formula C10H7BrO B032079 6-Bromo-2-naphthol CAS No. 15231-91-1

6-Bromo-2-naphthol

Cat. No.: B032079
CAS No.: 15231-91-1
M. Wt: 223.07 g/mol
InChI Key: YLDFTMJPQJXGSS-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthol: is an organic compound with the molecular formula C10H7BrO and a molecular weight of 223.07 g/mol . It is a derivative of 2-naphthol, where a bromine atom is substituted at the 6th position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

6-Bromo-2-naphthol (6B2N) is a flavonoid molecule that shows steroid hormone activity . It has been found to target Acinetobacter baumannii , a medically important pathogen . This compound has also been identified as an RTP (real-time polymerase chain reaction) probe capable of real-time monitoring of PCR reactions and quantification of specific nucleic acid sequences .

Mode of Action

6B2N has been found to sensitize Acinetobacter baumannii strains to polymyxin . Pretreatment with 6B2N makes A. baumannii cells more susceptible to polymyxin B (PMB) exposure in a time- and concentration-dependent manner . This indicates that 6B2N exhibits consequential synergistic action with PMB .

Biochemical Pathways

6B2N is involved in the biochemical pathway of Acinetobacter baumannii’s response to polymyxin B . The exposure of 6B2N-treated cells to PMB leads to higher membrane leakage and permeability . This suggests that 6B2N affects the integrity of the bacterial cell membrane, enhancing the bactericidal effect of PMB.

Pharmacokinetics

baumannii to PMB suggests that it may have good bioavailability

Result of Action

The result of 6B2N’s action is an increased susceptibility of A. baumannii to PMB . This leads to a higher rate of bacterial cell death, as evidenced by increased membrane leakage and permeability . This suggests that 6B2N could be a promising adjuvant for reducing the toxicity of PMB in A. baumannii infection .

Action Environment

The action of 6B2N can be influenced by environmental factors. For instance, the addition of osmolytes, such as trehalose, can cancel the synergistic effect of 6B2N with PMB This suggests that the osmotic environment can significantly influence the efficacy of 6B2N

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-naphthol can be synthesized through the bromination of 2-naphthol. One common method involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound can be produced by the reduction of 1,6-dibromo-2-naphthol using hydriodic acid or stannous chloride in aqueous alcohol or acetic acid . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 6-Bromo-2-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDFTMJPQJXGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5074551
Record name 6-Bromo-2-naphthol
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Molecular Weight

223.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15231-91-1
Record name 6-Bromo-2-naphthalenol
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Record name 6-Bromo-2-naphthol
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Synthesis routes and methods I

Procedure details

To a solution of 225 mL of ethanol and 90 mL of conc. HCl in a 500 mL round bottom flask were added of tin metal (32.6 g, 274 mmol) and 1,6-dibromo-2-naphthol (41.5 g, 137 mmol). The reaction mixture was refluxed on a steam bath for 9 hours. TLC (SiO2, 15:1 benzene/ethyl acetate) indicated consumption of starting material. The cooled solution was decanted from unreacted tin, concentrated to 150-200 mL on vacuo and poured into 600 mL of ice and water. The white precipitate was collected on a Buchner funnel and dried in the air to afford 31.5 g of an off-white solid. Recrystallization from benzene produced 23.8 g of pure product (78%): mp 127°-127.5° C.; lit. mp 127°-129° C.; reference: C. R. Koelsch, Org. Syn. Coll. Vol. 3, 132 (1955). ##STR25##
Quantity
225 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to a known method described in a reference [L. C. Anderson et al., Journal of the American Chemical Society (J. Am. Chem. Soc.), vol. 65, p.241, 1943], a solution of 2-amino-6-bromonaphthalene (223 mg) obtained from commercially available 2-bromo-6-hydroxynaphthalene (TCI) in anhydrous THF (10 ml) was added with 30% potassium hydride (191 mg, Ald) under ice cooling and stirred for 1 hour. The reaction mixture was cooled to −78° C. under argon atmosphere, added dropwise with-1.7 M solution of t-butyllithium in pentane (1.88 ml) over 10 minutes and stirred for 30 minutes. The reaction mixture was added dropwise with (iPrO)3B (0.92 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature and further stirred for 3 hours. The reaction mixture was added with water (3 ml) and 0.5 M aqueous sulfuric acid (4 ml) and extracted with diethyl ether (100 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 6-amino-2-naphthaleneboronic acid (402 mg). According to the procedure described in the synthesis method of Compound of Example 001 (Preparation Method 4, Step d-1) with the modifications that the reaction was carried out for 13 hours, and the purification was performed by flash column chromatography (hexane:ethyl acetate=4:1), a solution of the above compound in ethanol (0.5 ml), Intermediate 3 (119 mg), 2 M aqueous sodium carbonate (1.5 ml) and (Ph3P)4Pd (61 mg) were reacted and treated to obtain the title compound (Compound No. 011, 129 mg).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-Bromo-2-naphthol?

A1: The molecular formula of this compound is C10H7BrO, and its molecular weight is 223.07 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and HRMS. [, , ]

Q3: How does the structure of this compound affect its room-temperature phosphorescence?

A4: The bromine atom in this compound plays a crucial role in its room-temperature phosphorescence. This phenomenon is significantly enhanced when the molecule forms inclusion complexes, particularly with α-cyclodextrin, creating a more rigid environment that promotes phosphorescence. [, , , , , , ]

Q4: How does the inclusion of this compound within α-cyclodextrin impact its stability?

A6: The formation of a ternary complex with two α-cyclodextrin molecules significantly enhances the room-temperature phosphorescence of this compound in aerated aqueous solutions. This enhancement is attributed to the protective environment provided by the cyclodextrin molecules, shielding the excited state from oxygen quenching. [, ]

Q5: Can this compound be incorporated into other materials, like polymers, while retaining its phosphorescent properties?

A7: Yes, research indicates that this compound maintains its room-temperature phosphorescence when incorporated into poly(vinyl alcohol) films containing cyclodextrins. []

Q6: Does this compound exhibit any catalytic properties?

A8: Yes, upon photoactivation with visible light, this compound acts as a photoacid catalyst, facilitating the acetalization of carbonyls with alcohols. []

Q7: What is the mechanism behind the photoacid catalysis exhibited by this compound?

A9: Upon absorbing visible light, this compound undergoes excitation to its S1 state, resulting in a significant increase in acidity compared to its ground state. This enhanced acidity in the excited state allows it to effectively catalyze acetalization reactions. []

Q8: Have there been any computational studies conducted on this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. [, ]

Q9: What insights have DFT calculations provided regarding the reactivity of this compound?

A11: DFT studies have revealed that the triplet carbene intermediate generated from this compound after hydrobromic acid loss exhibits electrophilic diradical character. This information helps understand its reactivity towards various trapping agents. []

Q10: What are the primary applications of this compound?

A10: this compound serves as a valuable compound in various research areas due to its unique properties:

  • Analytical Chemistry: Utilized in the synthesis of reagents for detecting α-L-Arabinofuranosidase activity in isoelectric focused gels. []
  • Biochemistry: Employed as a substrate in histochemical studies to visualize the activity of enzymes like β-glucuronidase, β-galactosidase, and β-glucosidase. [, , , , , , ]
  • Supramolecular Chemistry: Acts as a guest molecule in host-guest chemistry, forming inclusion complexes with cyclodextrins, leading to applications in areas like optical thermometry. [, , , ]
  • Synthetic Chemistry: Serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals like Nafamostat mesilate. []

Q11: How is this compound employed in optical thermometry?

A13: The phosphorescence lifetime of a ternary complex formed between this compound and α-cyclodextrin demonstrates a strong temperature dependence, decreasing significantly over a specific temperature range. This characteristic allows for its use as an optical thermometer. []

Q12: What analytical techniques are commonly used to quantify this compound?

A14: High-performance liquid chromatography (HPLC) is a widely employed technique for the precise quantification of this compound. []

Q13: How do structural modifications of this compound impact its properties?

A15: Introducing bulky substituents, such as t-butyl or t-pentyl groups, at the C-1 position of this compound significantly enhances its susceptibility to autoxidation. This effect is attributed to increased steric strain within the molecule. []

Q14: Is there any information available regarding the environmental impact of this compound?

A14: While specific data on the environmental impact of this compound is limited within the provided research, its use in applications like analytical chemistry and biochemistry underscores the importance of responsible handling and disposal to minimize potential environmental risks.

Q15: What are some of the key historical milestones in the research of this compound?

A17: Early investigations focused on understanding the compound's autoxidation properties and its inclusion complex formation with cyclodextrins. The discovery of its room-temperature phosphorescence, particularly within cyclodextrin complexes, marked a significant milestone, leading to its exploration in applications like optical thermometry and sensing. [, , ]

Q16: What are some examples of cross-disciplinary applications and synergies involving this compound?

A16: The diverse applications of this compound highlight its significance across multiple scientific disciplines:

  • Chemistry and Materials Science: Its use in developing phosphorescent materials and as a building block for synthesizing complex molecules demonstrates its interdisciplinary nature. [, , ]
  • Chemistry and Biology: Its role as a substrate in enzyme assays and its utilization in developing analytical tools for biological research exemplifies the synergy between these fields. [, , , , , , , ]

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